Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

Medicinal Chemistry Organic Synthesis Palladium Catalysis

This advanced intermediate integrates an electrophilic C2-bromide for palladium-catalyzed cross-coupling with a C4-gem-difluoroacetate ester. This specific C4 substitution vector is critical for kinase inhibitor research, providing correct spatial orientation toward solvent-exposed regions, unlike inactive C2-linked regioisomers. The orthogonal handles enable parallel library synthesis: diversify the bromide or modify the ester without protecting group manipulation. The gem-difluoro motif is a validated bioisostere for metabolically robust lead optimization. Supplied at ≥98% purity for reproducible results.

Molecular Formula C8H6BrF2NO2
Molecular Weight 266.042
CAS No. 1934802-49-9
Cat. No. B2746723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate
CAS1934802-49-9
Molecular FormulaC8H6BrF2NO2
Molecular Weight266.042
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=NC=C1)Br)(F)F
InChIInChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3
InChIKeyJFBTXEVFSQAAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate (CAS 1934802-49-9): A Dual-Reactive Pyridine Building Block for Targeted Synthesis


Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate (CAS 1934802-49-9) is a heteroaromatic ester building block characterized by a C4-substituted 2-bromopyridine ring and a gem-difluoroacetate moiety . This structure integrates two distinct reactive centers: an electrophilic aromatic bromide for palladium-catalyzed cross-coupling and an ester of α,α-difluoroacetic acid that serves as a precursor to hydrolyzed acids, amides, and difluoromethylated heterocycles . The gem-difluoro substitution adjacent to the ester modulates electronic properties and increases lipophilicity (clogP ~2.1) relative to non-fluorinated analogs , making the compound valuable in medicinal chemistry programs seeking to optimize metabolic stability and target binding. It is supplied as a research-use-only intermediate with a reported purity of 98% and recommended storage at 2-8°C .

Why Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate Cannot Be Replaced by Generic Pyridine Acetates


Generic substitution of methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate with structurally related pyridine esters fails because the precise positioning of both the bromine substituent (C2) and the difluoroacetate-bearing carbon (C4) on the aromatic ring dictates both reaction outcome and downstream molecular properties [1]. Shifting the difluoroacetate to the C2 position—as in methyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate—alters the electronic environment of the ring, which can redirect regioselectivity in cross-coupling reactions or change the geometry of the final pharmacophore [2]. Replacing the gem-difluoro motif with a non-fluorinated acetate eliminates the ability to install metabolically robust difluoromethyl groups and significantly reduces lipophilicity (ΔclogP ≈ -0.7 to -0.9 units), which may negatively impact membrane permeability in lead optimization . Additionally, substituting bromine with chlorine introduces a less reactive handle for palladium catalysis, limiting diversification potential and requiring harsher reaction conditions .

Quantitative Differentiation: Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate vs. Key Comparators


Regioselective C4 Positioning Enables Distinct Cross-Coupling Outcomes vs. C2-Linked Isomers

The target compound bears the difluoroacetate moiety at the pyridine C4 position, whereas its isomer methyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate places it at C2. This positional difference alters the electronic and steric environment of the bromine substituent, directly impacting the success and selectivity of cross-coupling reactions [1]. In palladium-catalyzed transformations, the reactivity of 2-bromopyridines is highly dependent on the substitution pattern at C6, with various substituents (Br, CF3, CH3, CHO, morpholine) producing markedly different outcomes [2]. The C4-linked difluoroacetate group in the target compound positions the bromine at C2 without an adjacent electron-withdrawing substituent at C6, providing a distinct reactivity profile compared to C2-linked isomers that place the bromine at C5 with the difluoroacetate directly conjugated to the ring nitrogen .

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Lipophilicity Enhancement (clogP = 2.11) for Improved Membrane Permeability vs. Non-Fluorinated Analog

The presence of two fluorine atoms on the alpha-carbon of the acetate group confers a significant increase in calculated lipophilicity relative to the non-fluorinated methyl 2-(2-bromopyridin-4-yl)acetate analog . Vendor-reported computed partition coefficient (clogP) for methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is 2.1089, whereas the non-fluorinated comparator is estimated to have a clogP approximately 0.7-0.9 units lower based on the contribution of the difluoro substitution . This difference is consistent with established physicochemical principles wherein each gem-difluoro substitution adjacent to an ester increases lipophilicity, potentially enhancing passive membrane permeability and altering distribution profiles in biological systems .

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

Dual-Reactive Architecture: Orthogonal Bromine (C2) and Ester (C4) Handles for Sequential Diversification

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate contains two chemically orthogonal reactive centers: an aromatic C2-bromine suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings, and an ester functionality at C4 that can be hydrolyzed, amidated, or reduced independently . This orthogonality contrasts with comparator compounds that lack either the halogen (e.g., simple pyridine acetates) or the ester handle (e.g., 2-bromo-4-methylpyridine). While no direct head-to-head kinetic data are publicly available for this specific compound, the class of 2-bromopyridines is well-established to undergo efficient cross-coupling under mild conditions, and difluoroacetate esters are known to participate in ruthenium-catalyzed meta-selective difluoroalkylations and visible-light photoredox alkylations [1]. The combination of these two motifs in a single, low-molecular-weight (MW = 266.04 g/mol) scaffold enables sequential diversification strategies that are not accessible with simpler building blocks .

Organic Synthesis Parallel Chemistry Fragment-Based Drug Discovery

GHS Safety Profile: Quantified Hazard Classification for Laboratory Handling and Procurement Planning

Procurement decisions for specialty chemicals must account for handling and storage requirements. Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate carries a GHS07 hazard pictogram with Warning signal word and specific H-phrases: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, the non-fluorinated analog methyl 2-(2-bromopyridin-4-yl)acetate is likely to carry similar hazard statements, but the target compound requires storage at 2-8°C , which differs from room-temperature storage recommendations for some simpler pyridine esters. This temperature-controlled storage requirement may impact long-term inventory planning and shipping logistics .

Laboratory Safety Procurement Chemical Hygiene

Optimal Application Scenarios for Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate Based on Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Fragment Libraries Requiring C4-Directed Vectors

The C4 difluoroacetate substitution pattern of methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate provides a specific vector for fragment growth that is distinct from C2-linked isomers. In kinase inhibitor programs where the pyridine nitrogen acts as a hinge-binding motif, a C4-substituent points toward solvent-exposed regions or ribose pockets. Using the C4-linked building block ensures correct spatial orientation of the difluoroacetate-derived moiety, avoiding the altered binding geometry that would result from a C2-linked regioisomer [1]. The bromine at C2 allows for late-stage diversification via Suzuki coupling to introduce various aryl or heteroaryl groups .

Lead Optimization: Late-Stage Introduction of Metabolically Stable Difluoromethyl Groups

The gem-difluoroacetate ester in this compound can be converted to a difluoromethyl group, a well-validated bioisostere for methyl, methoxy, and thiol groups that improves metabolic stability while retaining or enhancing potency. Radical difluoroalkylation methods using related difluoroacetate esters have been demonstrated for the regioselective functionalization of 2-pyridones and other heterocycles [2]. This building block allows medicinal chemists to install the difluoro motif early in a synthetic sequence and carry it through to the final candidate, streamlining the optimization of pharmacokinetic properties .

Parallel Chemistry: Generation of Diverse Pyridine-4-Acetate Libraries via Orthogonal Handles

The orthogonal reactivity of the C2-bromine and C4-ester enables parallel synthesis strategies. The ester can be hydrolyzed and amidated under mild conditions without affecting the bromine substituent, or alternatively, the bromine can be diversified via cross-coupling while preserving the ester for subsequent transformations. This orthogonality is not available in simpler 2-bromopyridines lacking the ester handle or in non-fluorinated acetates that cannot participate in radical difluoroalkylation . The compound's commercial availability at 98% purity supports reproducible library synthesis with minimal batch-to-batch variation.

Agrochemical Discovery: Synthesis of Fluorinated Pyridine Carboxamide Fungicides and Herbicides

Fluorinated pyridine derivatives are prevalent in modern agrochemicals due to enhanced lipophilicity and environmental persistence relative to non-fluorinated analogs. The difluoroacetate ester in methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate can be transformed into a carboxamide, a common pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides. The C2-bromine serves as a handle for introducing additional aromatic or heteroaromatic groups to modulate physical properties and target binding .

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